6-Acetoxy-4-methylhexanal
Description
6-Acetoxy-4-methylhexanal (CAS: 27872-59-9) is an aliphatic aldehyde derivative with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features a hexenal backbone substituted with a methyl group at position 4 and an acetoxy group (-OAc) at position 6, resulting in the IUPAC name 6-(acetyloxy)-4-methyl-4-hexenal . The compound exists as a liquid under standard conditions and is characterized by its aldehyde functional group, which confers high reactivity in nucleophilic addition and oxidation reactions.
Properties
CAS No. |
79517-78-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(3R)-3-methyl-6-oxohexyl] acetate |
InChI |
InChI=1S/C9H16O3/c1-8(4-3-6-10)5-7-12-9(2)11/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
RGZPPOVGSPGORM-MRVPVSSYSA-N |
SMILES |
CC(CCC=O)CCOC(=O)C |
Isomeric SMILES |
C[C@H](CCC=O)CCOC(=O)C |
Canonical SMILES |
CC(CCC=O)CCOC(=O)C |
Synonyms |
6-acetoxy-4-methylhexanal 6-acetoxy-4-methylhexylaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table summarizes key differences between 6-Acetoxy-4-methylhexanal and two related compounds: 8-O-Acetylshanzhiside Methyl Ester () and Methyl 6-acetoxyhexanoate ().
Reactivity and Stability
- This compound : The aldehyde group renders it prone to oxidation (e.g., forming carboxylic acids) and nucleophilic attacks, making it suitable for condensations or Grignard reactions. The acetoxy group may stabilize the molecule via electron-withdrawing effects but could hydrolyze under acidic/basic conditions .
- The acetyloxy and ester groups may undergo hydrolysis, but the rigid cyclopenta[c]pyran ring likely reduces conformational flexibility, impacting reactivity .
- Methyl 6-acetoxyhexanoate: As an ester, it is less reactive than aldehydes but undergoes hydrolysis to yield carboxylic acids or transesterification. The linear structure enhances solubility in non-polar solvents, favoring use in esterification workflows .
Key Research Findings
- Synthetic Utility: this compound’s aldehyde group enables one-pot syntheses of α,β-unsaturated carbonyl compounds, a feature less accessible in ester-dominated analogs like Methyl 6-acetoxyhexanoate .
- Stability Challenges : Compared to cyclic derivatives (e.g., 8-O-Acetylshanzhiside Methyl Ester), this compound requires stringent storage conditions (e.g., inert atmosphere) to prevent oxidation or polymerization .
- Industrial Scalability: Methyl 6-acetoxyhexanoate’s commercial availability and ester stability make it preferable for large-scale manufacturing, whereas this compound’s niche applications limit its industrial adoption .
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